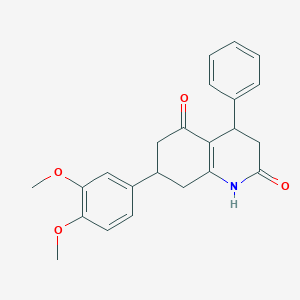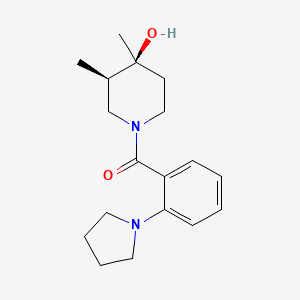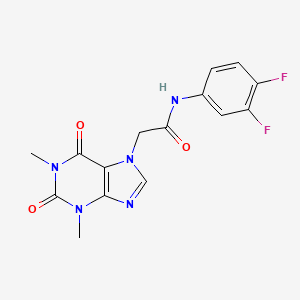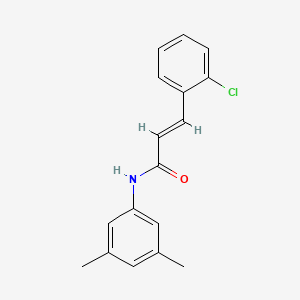
7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives, including the specific compound mentioned, are crucial in medicinal chemistry due to their significant biological properties. These compounds are characterized by a fused structure combining a benzene ring with a pyridine moiety, enabling a variety of chemical reactions and modifications.
Synthesis Analysis
The synthesis of quinoline derivatives, including tetrahydroquinolinediones, often involves strategies such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis. These methods aim to enhance efficiency and yield, providing a foundation for synthesizing complex quinoline-based compounds (Mekheimer et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One derivative, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, showed potent cytotoxicity against several tumor cell lines. Specifically, it induced apoptosis and cell cycle arrest at the G2/M phase in HL-60 and H460 cells, highlighting its potential as a new lead compound for anticancer therapy (Yi-Fong Chen et al., 2013).
Material Science
In material science, quinoxaline-containing compounds designed for electronic transporting materials were studied. These compounds, with varying lowest unoccupied molecular orbital distributions, were utilized in blue phosphorescent organic light-emitting diodes, achieving good performances. The study suggests their potential application in developing efficient lighting and display technologies (Xiaojun Yin et al., 2016).
Molecular Structure and Properties
Structural parameters and spectroscopic characterization of certain quinoline derivatives were explored using DFT and TD-DFT calculations. These studies provide insights into the compounds' electronic interactions, reactivity descriptors, and nonlinear optical (NLO) properties, contributing to the understanding of their biological potentials and applications in fields such as corrosion inhibition (Nuha Wazzan et al., 2016).
Crystallography and Computational Studies
Research on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones emphasized multicomponent synthesis and detailed structural analysis through single-crystal XRD and DFT studies. These compounds, showing strong C–H⋯O and N–H⋯O interactions, were also evaluated for their potential binding in the SARS-CoV-2 main protease, indicating their potential therapeutic applications (S. G. Patel et al., 2022).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound are typically determined through experimental studies. These might include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s challenging to provide information on its safety and hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLOOQOCPXMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)


![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)